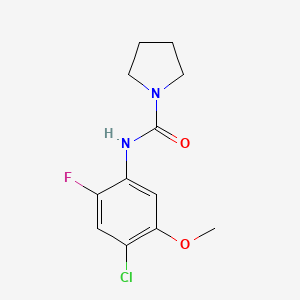
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a substituted phenyl ring containing chloro, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the substituted phenyl ring: The starting material, 4-chloro-2-fluoro-5-methoxyaniline, undergoes a series of reactions to introduce the desired substituents.
Coupling with pyrrolidine: The substituted phenyl ring is then coupled with pyrrolidine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can serve as a probe to study biological pathways and interactions, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride: Similar structure but lacks the chloro and fluoro substituents.
5-Chloro-2-fluoro-4-methoxyphenylboronic acid: Contains similar substituents but has a boronic acid group instead of a carboxamide group.
Uniqueness
N-(4-Chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
89915-63-9 |
|---|---|
Molecular Formula |
C12H14ClFN2O2 |
Molecular Weight |
272.70 g/mol |
IUPAC Name |
N-(4-chloro-2-fluoro-5-methoxyphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H14ClFN2O2/c1-18-11-7-10(9(14)6-8(11)13)15-12(17)16-4-2-3-5-16/h6-7H,2-5H2,1H3,(H,15,17) |
InChI Key |
JZKYNGBXSVNZAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)N2CCCC2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















